Methyl phenazine-1-carboxylate
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Overview
Description
Methyl phenazine-1-carboxylate is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . This compound, specifically, is an iminium betaine consisting of phenazine carrying carboxylate and methyl substituents at positions 1 and 5, respectively .
Preparation Methods
The synthesis of phenazines, including methyl phenazine-1-carboxylate, can be achieved through various methods. Common synthetic routes include:
Wohl–Aue method: This involves the condensation of o-phenylenediamine with glyoxal or its derivatives.
Beirut method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive cyclization: This involves the cyclization of diphenylamines.
Oxidative cyclization: This method uses 1,2-diaminobenzene or diphenylamines.
Pd-catalyzed N-arylation: This involves the palladium-catalyzed arylation of nitrogen atoms.
Industrial production methods often involve fermentation processes using bacterial strains such as Pseudomonas aeruginosa, which can produce phenazine derivatives, including this compound .
Chemical Reactions Analysis
Methyl phenazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phenazine-1-carboxylic acid.
Reduction: This can result in the formation of reduced phenazine derivatives.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major products formed from these reactions include phenazine-1-carboxylic acid and its derivatives .
Scientific Research Applications
Methyl phenazine-1-carboxylate has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Methyl phenazine-1-carboxylate can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity.
Pyocyanin: A blue pigment with antimicrobial properties.
Clofazimine: An antituberculosis agent with a phenazine core.
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
3225-19-2 |
---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl phenazine-1-carboxylate |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)9-5-4-8-12-13(9)16-11-7-3-2-6-10(11)15-12/h2-8H,1H3 |
InChI Key |
UEHCMQFOWIRZGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC3=CC=CC=C3N=C21 |
Origin of Product |
United States |
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